molecular formula C30H34O3 B11103797 2-(3,5-Di-tert-butyl-4-hydroxybenzyl)-1,3-diphenylpropane-1,3-dione

2-(3,5-Di-tert-butyl-4-hydroxybenzyl)-1,3-diphenylpropane-1,3-dione

Cat. No.: B11103797
M. Wt: 442.6 g/mol
InChI Key: CZLRVLVRXRTHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-1,3-DIPHENYL-1,3-PROPANEDIONE is a complex organic compound known for its significant antioxidant properties. This compound is often used in various industrial applications due to its ability to inhibit oxidation processes, thereby extending the shelf life of products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-1,3-DIPHENYL-1,3-PROPANEDIONE typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 1,3-diphenyl-1,3-propanedione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to remove any impurities .

Scientific Research Applications

2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-1,3-DIPHENYL-1,3-PROPANEDIONE has a wide range of applications in scientific research:

    Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation and degradation of products[][3].

    Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems[][3].

    Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders[][3].

    Industry: It is widely used in the plastics and rubber industries as a stabilizer to enhance the durability and longevity of products[][3].

Mechanism of Action

The antioxidant effect of 2-[3,5-DI(TERT-BUTYL)-4-HYDROXYBENZYL]-1,3-DIPHENYL-1,3-PROPANEDIONE is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and tissues .

Properties

Molecular Formula

C30H34O3

Molecular Weight

442.6 g/mol

IUPAC Name

2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C30H34O3/c1-29(2,3)24-18-20(19-25(28(24)33)30(4,5)6)17-23(26(31)21-13-9-7-10-14-21)27(32)22-15-11-8-12-16-22/h7-16,18-19,23,33H,17H2,1-6H3

InChI Key

CZLRVLVRXRTHSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.